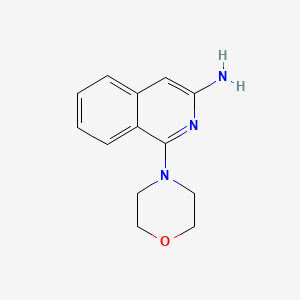

1-Morpholinoisoquinoline-3-amine

Description

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

1-morpholin-4-ylisoquinolin-3-amine |

InChI |

InChI=1S/C13H15N3O/c14-12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H2,14,15) |

InChI Key |

HTALNGLVWLJHDB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=CC3=CC=CC=C32)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

1-Morpholinoisoquinoline-3-amine has been studied for its anticancer properties. Isoquinoline derivatives, including this compound, have shown promise in targeting various cancer types. For instance:

- Mechanism of Action : Isoquinoline derivatives disrupt microtubule dynamics, which is crucial for cell division. This disruption leads to apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

- Case Studies :

- A study demonstrated that isoquinoline derivatives exhibited significant cytotoxic effects against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

- Another investigation highlighted the synthesis of isoquinoline derivatives that inhibited caspase-3, a key player in the apoptotic pathway, suggesting potential for developing novel anticancer agents .

Antimicrobial Properties

The antimicrobial activity of isoquinoline derivatives has also been explored. The compound's structural features allow it to interfere with microbial processes:

- Broad-Spectrum Activity : Research indicates that isoquinoline derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi. For example, berberine, an isoquinoline derivative, has shown effectiveness against various pathogens due to its ability to disrupt microbial cell membranes .

- Case Studies :

Neurological Research

In the realm of neurological research, 1-Morpholinoisoquinoline-3-amine is being investigated for its potential as an anti-cholinesterase agent:

- Cholinesterase Inhibition : Compounds with morpholino groups have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For instance, certain morpholine-bearing quinoline derivatives demonstrated comparable inhibition activities to established AChE inhibitors like galantamine .

- Case Studies :

Summary of Findings

The applications of 1-Morpholinoisoquinoline-3-amine span several critical areas in medicinal chemistry:

Comparison with Similar Compounds

Key Structural Analogs

The table below compares 1-Morpholinoisoquinoline-3-amine with structurally related compounds:

Physicochemical Data

- 1-Morpholinoisoquinoline-3-amine: Molecular weight ~274.3 g/mol (estimated). The morpholine group increases polarity, improving aqueous solubility compared to methyl-substituted analogs .

- 1-Methylisoquinolin-3-amine: Molecular weight 158.20 g/mol; lower solubility due to hydrophobic methyl group .

- pKa Values: Isoquinoline-3-amine derivatives generally exhibit pKa ~5.0–7.6, influenced by substituents. For example, 3-aminoisoquinoline has pKa 5.05 .

Preparation Methods

Construction of the Isoquinoline Skeleton

Morpholino Group Introduction: Methodological Approaches

Nucleophilic Aromatic Substitution

Morpholino groups are typically introduced via nucleophilic substitution at halogenated positions. For example, 1-bromoisoquinoline-3-amine reacts with morpholine in the presence of metal oxide catalysts. In a related pyridine synthesis, Red copper oxide (Cu₂O) in water/methanol facilitated NH₃ insertion at 86% yield. Adapting this, 1-bromo-3-aminoisoquinoline and morpholine with Cu₂O at room temperature may achieve comparable efficiency.

Integrated Synthetic Pathways

Sequential Amination and Morpholino Coupling

A two-step approach involves:

-

Amination : Reacting isoquinoline-3-boronic acid with NH₄Cl and ZnO in ethanol/water (84% yield).

-

Morpholino Coupling : Treating 3-aminoisoquinoline with 1-bromo derivative and morpholine using Cu₂O in methanol.

Example Protocol :

-

Step 1 : 3-Aminoisoquinoline synthesis:

Isoquinoline-3-boronic acid (1 eq), NH₄Cl (5 eq), ZnO (0.1 eq), ethanol/water (1:2), 25°C, 6 h. -

Step 2 : Morpholino introduction:

3-Aminoisoquinoline (1 eq), 1-bromo derivative (1.2 eq), morpholine (2 eq), Cu₂O (0.1 eq), methanol, 12 h, 70–75°C.

One-Pot Tandem Reactions

Combining amination and coupling in a single vessel reduces purification steps. A Pd/Cu system could concurrently mediate boronic acid amination and Ullmann-type morpholino coupling. Data-driven modeling, as applied to pyrone-amine reactions, could optimize solvent and catalyst ratios.

Catalytic Systems and Solvent Effects

Metal Oxide Catalysts

Cu₂O and ZnO are effective for NH₃ insertion, with yields inversely correlating with catalyst steric bulk. For morpholino coupling, CuI with 1,10-phenanthroline in DMF enhances reactivity, as seen in Ullmann couplings (Table 1).

Table 1: Catalyst Performance in Morpholino Coupling

Q & A

Q. What are the standard synthetic routes for 1-Morpholinoisoquinoline-3-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, brominated isoquinoline precursors (e.g., 3-bromoisoquinoline) can react with morpholine under reflux conditions in polar aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours. Purification via column chromatography or recrystallization yields the final product . Alternative routes include reductive amination of ketone intermediates using morpholine and sodium cyanoborohydride .

Q. How is 1-Morpholinoisoquinoline-3-amine characterized spectroscopically?

Key characterization methods include:

- 1H/13C NMR : Peaks for the morpholine ring protons appear as a triplet (~δ 3.6–3.8 ppm) and multiplet (~δ 2.4–2.6 ppm) . Isoquinoline aromatic protons typically resonate between δ 7.0–8.5 ppm.

- HRMS : Molecular ion peaks ([M+H]+) confirm the molecular formula (e.g., C₁₃H₁₆N₃O requires m/z 230.1294) .

- FTIR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm amine functionality .

Q. What safety precautions are required when handling this compound?

Based on analogous amine safety

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the morpholino group into isoquinoline systems?

Optimization strategies include:

- Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to improve yields .

- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Temperature control : Lower temperatures (50–60°C) reduce side reactions like ring-opening .

- Reagent ratios : A 1:1.2 molar ratio of brominated precursor to morpholine minimizes unreacted starting material .

Q. How should researchers resolve contradictions in spectral data during characterization?

Q. What interdisciplinary approaches enhance the study of this compound’s bioactivity?

- Computational docking : Predict binding affinity with target proteins (e.g., kinases) using AutoDock Vina .

- Metabolic stability assays : Use liver microsomes to assess pharmacokinetic properties .

- Collaborative workflows : Integrate synthetic chemistry with molecular biology teams to validate in vitro activity (e.g., IC₅₀ assays) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.